N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide
Description
N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- A 7-(4-methylphenyl) substituent on the thieno-pyrimidinone core.
- An N-methyl-N-phenylacetamide group at the 3-position.
Properties
IUPAC Name |
N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-10-16(11-9-15)18-13-28-21-20(18)23-14-25(22(21)27)12-19(26)24(2)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKFUWSPBJWYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Condensation and Functionalization
This three-step approach adapts methodologies from thieno[2,3-d]pyrimidine synthesis, modified for the [3,2-d] isomer:
Step 1: Formation of Thieno[3,2-d]Pyrimidin-4-One Core
- Starting material : Methyl 3-aminothiophene-2-carboxylate.
- Reagents : Formamidine acetate in ethanol under reflux (78°C, 3 hours).
- Mechanism : Cyclocondensation via nucleophilic attack at the carbonyl carbon, forming the pyrimidine ring.
- Yield : 60–65% after recrystallization.
Step 2: Chlorination at C-7
- Reagents : Phosphorus oxychloride (POCl₃) with N,N-diethylaniline as a catalyst (150°C, 5 hours).
- Outcome : 7-Chlorothieno[3,2-d]pyrimidin-4-one (82% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 25–30% | 40–45% |
| Purification Complexity | High | Moderate |
| Scalability | Industrial | Lab-scale |
| Key Advantage | High purity | Reduced time |
Route 1 is preferred for large-scale synthesis due to higher intermediate purity, whereas Route 2 offers faster access for exploratory studies.
Optimization Strategies
Chlorination Efficiency
Coupling Reaction Enhancements
- Ligand design : Bulky phosphine ligands (e.g., XPhos) increase Pd catalyst stability for Suzuki reactions with electron-rich arylboronic acids.
- Solvent effects : Mixed dioxane/water systems enhance boronic acid solubility without hydrolyzing the thienopyrimidine core.
Spectroscopic Validation and Purity Assessment
- 1H NMR : Key signals include δ 8.35 (s, H-2), 7.55 (s, H-5), and 2.97 (s, N-CH₃).
- MS (ESI) : Molecular ion peak at m/z 463.6 [M+H]⁺, consistent with the molecular formula C₂₅H₂₅N₃O₂S₂.
- HPLC purity : >98% achieved via recrystallization from ethanol/water (3:1).
Industrial-Scale Considerations
- Cost analysis : POCl₃ and Pd catalysts account for 60% of raw material costs.
- Waste management : Neutralization of POCl₃ with ice-water requires careful pH control to prevent HCl gas emission.
- Process safety : Exothermic amide coupling necessitates jacketed reactors with temperature feedback systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several notable pharmacological activities:
Antimicrobial Activity : Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antimicrobial effects. Research indicates that these compounds can inhibit enzymes crucial for the survival of various pathogens, including Plasmodium species, which are responsible for malaria .
Antiplasmodial Properties : Similar derivatives have shown activity against Plasmodium falciparum by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids in the parasite .
Anticancer Potential : Compounds in this class are also being explored for their anticancer properties. Their ability to interfere with cellular processes makes them candidates for further investigation in cancer therapy .
Medicinal Chemistry
N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide's structural features allow it to act on various biological targets:
| Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Dihydrofolate reductase | Inhibition leading to disruption of nucleic acid synthesis | Antimalarial |
| Cancer cell pathways | Induction of apoptosis through interference with signaling pathways | Anticancer |
| Bacterial enzymes | Inhibition leading to bacterial cell death | Antimicrobial |
Research Studies
Several studies have documented the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- Antimicrobial Testing : In vitro studies have compared the antibacterial efficacy of synthesized compounds against standard antibiotics like chloramphenicol .
- Case Studies : Research has focused on the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, highlighting modifications that enhance their biological activity .
Mechanism of Action
The mechanism of action of N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidinone Derivatives
Substituent Effects on Physicochemical Properties
A. Aromatic Substituents
B. Acetamide Modifications
Biological Activity
N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. Below is a summary of its chemical details:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22FN3O2S |
| Molecular Weight | 423.49 g/mol |
| CAS Number | 1226437-10-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular mechanisms are still under investigation, but the compound's structural features suggest potential interactions with kinases and other regulatory proteins.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) identified this compound as a promising candidate through screening on multicellular spheroids, demonstrating its potential to inhibit tumor growth effectively .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
Case Studies and Research Findings
- Anticancer Screening : In a multicenter study focusing on novel anticancer compounds, this compound was found to significantly reduce cell viability in several cancer cell lines compared to controls .
- Kinase Inhibition : Further investigations revealed that the compound acts as a kinase inhibitor. It selectively targets members of the HER family of receptors, which are critical in many cancers' signaling pathways. This specificity may provide a therapeutic advantage in treating cancers with HER mutations .
Summary of Biological Activities
Q & A
Q. Table 1: Comparison of Analogous Thieno[3,2-d]pyrimidine Derivatives
| Compound | Key Substituents | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Target Compound | 4-methylphenyl, N-methylacetamide | Kinase X: 12 nM | |
| Analog A (Chlorophenyl) | 4-Cl-phenyl | Kinase X: 45 nM | |
| Analog B (Methoxybenzyl) | 4-OCH₃-benzyl | Kinase X: 220 nM |
Advanced: What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
- Target deconvolution: Use chemical proteomics (e.g., affinity chromatography with biotinylated probes) to pull down binding proteins from cell lysates .
- Kinase profiling: Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography/Molecular Dynamics (MD): Co-crystallize the compound with target kinases (e.g., PDB deposition) or perform MD simulations to analyze binding poses and hydrogen-bonding interactions .
- Pathway analysis: Pair RNA-seq with phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .
Advanced: How can researchers address low solubility or stability during in vitro assays?
Methodological Answer:
- Solubility enhancement:
- Use co-solvents (e.g., DMSO ≤0.1%) or solubilizing agents (cyclodextrins, Cremophor EL) .
- Synthesize prodrugs (e.g., phosphate esters) with improved aqueous solubility .
- Stability optimization:
- Conduct forced degradation studies (pH 1–13, 40–80°C) to identify labile groups. For example, the pyrimidinone ring may degrade under acidic conditions, necessitating pH-adjusted buffers .
- Lyophilize stock solutions in inert atmospheres to prevent oxidation .
Advanced: What computational methods are suitable for predicting SAR and toxicity?
Methodological Answer:
- QSAR modeling: Train models using datasets of thienopyrimidine analogs to predict activity/toxicity. Descriptors include logP, topological polar surface area (TPSA), and molecular docking scores .
- ADMET prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG liability .
- Toxicity screening: Perform in silico mutagenicity tests (e.g., Derek Nexus) followed by in vitro Ames tests for compounds flagged as high-risk .
Advanced: How should contradictory data in in vivo efficacy studies be analyzed?
Methodological Answer:
- Dose-response reconciliation: Ensure pharmacokinetic (PK) parameters (e.g., Cₘₐₓ, AUC) are measured across species. Discrepancies may arise from species-specific metabolism .
- Metabolite profiling: Use LC-MS/MS to identify active/toxic metabolites that may explain efficacy differences between mouse and rat models .
- Biomarker validation: Corrogate efficacy with PD biomarkers (e.g., phosphorylated ERK in tumor biopsies) to confirm target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
